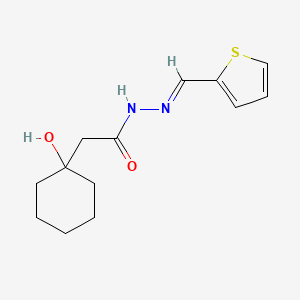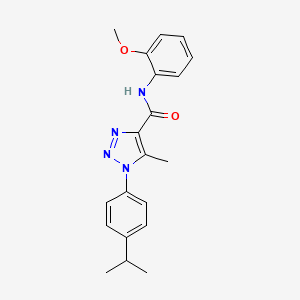
1-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and related compounds involves multiple steps, including condensation reactions, utilization of different spectroscopic techniques for confirmation, and yield optimization strategies. Compounds with similar structures have been synthesized and confirmed through various techniques, demonstrating the complexity and versatility of synthetic routes in accessing this class of molecules (Abdel-Aziz et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction crystallography and NMR spectroscopy, plays a critical role in determining the conformation and arrangement of atoms within these molecules. Studies have shown the detailed molecular conformation and packing stabilized by intermolecular hydrogen bonding, highlighting the importance of structural determination in understanding the properties and reactivity of these compounds (Shen et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include various synthetic transformations and interactions with biological targets. The chemical properties, such as reactivity towards COX inhibition, have been explored, indicating the potential pharmaceutical applications of these compounds (Abdel-Aziz et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)15-9-11-16(12-10-15)24-14(3)19(22-23-24)20(25)21-17-7-5-6-8-18(17)26-4/h5-13H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNPUMZYTYWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


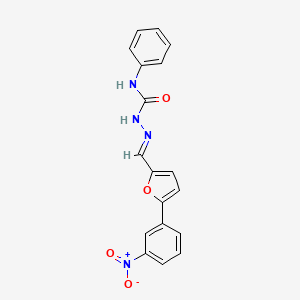
![2-(1-pyrrolidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5534772.png)
![2,3,5-trimethyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5534775.png)
![4-{5-[(4-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5534786.png)
![7-fluoro-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-2-methylquinoline](/img/structure/B5534790.png)
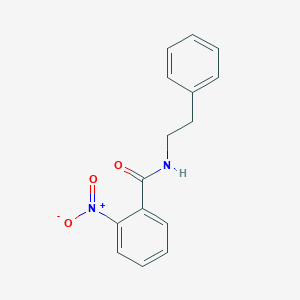
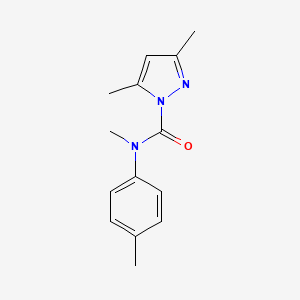
![2-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyrimidine-5-carboxamide](/img/structure/B5534813.png)
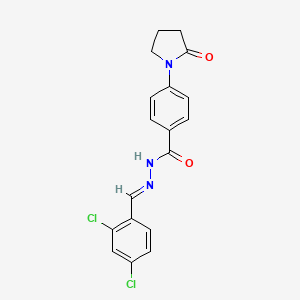
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5534833.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5534841.png)
![tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate](/img/structure/B5534867.png)
